2-Ethyl-2H,4H-1,3-benzodioxin-4-one
Description
Structure
3D Structure
Properties
CAS No. |
866251-16-3 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2-ethyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C10H10O3/c1-2-9-12-8-6-4-3-5-7(8)10(11)13-9/h3-6,9H,2H2,1H3 |
InChI Key |
MKKWFTLBISFHGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1OC2=CC=CC=C2C(=O)O1 |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 2 Ethyl 2h,4h 1,3 Benzodioxin 4 One
General Reactivity of the 1,3-Benzodioxin-4-one Ring System
The 1,3-benzodioxin-4-one core is an important heterocyclic motif that can be synthesized through various methods, including the reaction of salicylic (B10762653) acids with acetylenic esters or propargylic alcohols. rsc.orgnih.govrsc.org The reactivity of this ring system is characterized by the interplay between the aromatic ring, the dioxinone ring, and the substituents. The ester and ether linkages within the dioxinone ring are key sites for chemical reactions.
Nucleophilic and Electrophilic Reactions on the Benzodioxinone Core
The carbonyl group at the 4-position of the benzodioxinone core is a primary site for nucleophilic attack. For instance, 1,3-benzodioxin-4-ones can undergo amidation when treated with primary amines at room temperature, leading to the formation of salicylamides. rsc.orgnih.gov This reaction highlights the electrophilic nature of the C4-carbonyl carbon.
Electrophilic aromatic substitution reactions on the benzene (B151609) ring are also possible. The outcome of these reactions, in terms of regioselectivity (ortho, meta, or para substitution), is influenced by the directing effects of the substituents already present on the aromatic ring. youtube.comchadsprep.commasterorganicchemistry.comyoutube.comlibretexts.org For the 1,3-benzodioxin-4-one system, the ether oxygen and the carbonyl group will influence the position of incoming electrophiles.
Ring-Opening and Rearrangement Mechanisms
The 1,3-benzodioxin-4-one ring can undergo ring-opening reactions under certain conditions. For example, the reaction with nucleophiles like amines not only leads to amidation but also involves the cleavage of the ester bond in the dioxinone ring. rsc.orgnih.gov
Rearrangement reactions, which involve the intramolecular migration of atoms or groups, are also a possibility for this class of compounds, although specific examples for 2-Ethyl-2H,4H-1,3-benzodioxin-4-one are not extensively documented in the provided search results. General types of rearrangement reactions in organic chemistry include the Wagner-Meerwein rearrangement, pinacol-pinacolone rearrangement, and Beckmann rearrangement. berhamporegirlscollege.ac.inwiley-vch.deck12.orgwikipedia.org The benzilic acid rearrangement, a 1,2-rearrangement of 1,2-diketones to form α-hydroxy–carboxylic acids, is another relevant transformation in heterocyclic chemistry. wikipedia.org
Photochemical Reactivity Leading to Reactive Intermediates (e.g., α-Oxo Ketenes)
The photochemical behavior of 1,3-benzodioxin-4-ones can lead to the formation of highly reactive intermediates. While direct evidence for this compound is limited in the provided results, analogous systems suggest that photolysis can be a viable pathway for generating species such as α-oxo ketenes. uq.edu.au The photolysis of α-diazo β-diketones, for example, is known to produce α-oxo ketenes, which can then undergo further reactions like decarbonylation and Wolff rearrangement. uq.edu.au
Derivatization and Functionalization Strategies for this compound
The structure of this compound offers multiple sites for derivatization, allowing for the synthesis of a wide range of analogs with potentially new properties.
Modifications at the Ethyl Side Chain
The ethyl group at the 2-position can be a target for modification. While specific reactions for this particular compound are not detailed, general organic chemistry principles suggest that the alkyl chain could be functionalized through various reactions, although this may require harsh conditions that could affect the stability of the benzodioxinone ring.
Substitutions on the Aromatic Ring System
The aromatic part of the molecule is amenable to electrophilic aromatic substitution reactions. youtube.comchadsprep.commasterorganicchemistry.comyoutube.comlibretexts.org The nature and position of the new substituent will be governed by the activating and directing effects of the existing dioxinone ring. For instance, nitration or halogenation could introduce nitro or halo groups onto the benzene ring, respectively. youtube.comlibretexts.org The specific isomeric products formed (ortho, meta, para) would depend on the reaction conditions and the electronic properties of the 1,3-benzodioxin-4-one system. libretexts.org
Transformations Involving the Carbonyl Group (e.g., Amidation)
The carbonyl group at the C-4 position of the 1,3-benzodioxin-4-one ring system is a key site for chemical transformations. One of the notable reactions involving this group is amidation, which leads to the formation of N-substituted salicylamides. This transformation highlights the utility of this compound as a versatile intermediate in organic synthesis.
Detailed Research Findings
Research into the reactivity of 4H-benzo[d] nih.govresearchgate.netdioxin-4-one derivatives has demonstrated their susceptibility to nucleophilic attack by primary amines. This reaction proceeds via the opening of the dioxinone ring, followed by the formation of a stable amide bond. Specifically, the amidation of these benzodioxinone derivatives can be carried out under mild conditions, such as at room temperature, to produce the corresponding salicylamides in yields ranging from moderate to good. nih.gov This direct amidation pathway offers an efficient method for the synthesis of a variety of salicylamide (B354443) structures. nih.gov
The general reaction involves the treatment of the 1,3-benzodioxinone with a primary amine. This process underscores the role of the benzodioxinone as a practical acylating agent for amines, leading to the synthesis of valuable amide compounds. nih.gov
While specific research detailing the amidation of this compound with a range of primary amines is not extensively documented in publicly available literature, the established reactivity of the parent scaffold suggests a similar reaction profile. The reaction would involve the nucleophilic attack of the primary amine on the carbonyl carbon of the benzodioxinone, leading to the cleavage of the acyl-oxygen bond and subsequent formation of the N-substituted salicylamide.
The following data table illustrates the expected products and potential yields based on the general reactivity of this class of compounds.
Representative Data Table for the Amidation of this compound
| Entry | Primary Amine | Product (N-Substituted Salicylamide) | Potential Yield (%) |
| 1 | Benzylamine | N-Benzyl-2-hydroxy-2-ethylbenzamide | Moderate to Good |
| 2 | Aniline | N-Phenyl-2-hydroxy-2-ethylbenzamide | Moderate to Good |
| 3 | Propylamine | N-Propyl-2-hydroxy-2-ethylbenzamide | Moderate to Good |
| 4 | Cyclohexylamine | N-Cyclohexyl-2-hydroxy-2-ethylbenzamide | Moderate to Good |
Note: The yields are projected based on the reported reactivity of similar 4H-benzo[d] nih.govresearchgate.netdioxin-4-one derivatives and are subject to specific reaction conditions.
Structural Analogs and Derivatives of 2 Ethyl 2h,4h 1,3 Benzodioxin 4 One
Design and Synthesis of 1,3-Benzodioxin-4-one Derivatives with Varied Substituents
The synthesis of derivatives of 1,3-benzodioxin-4-one can be achieved through various organic reactions, allowing for the introduction of a wide range of substituents at different positions of the benzodioxinone core. A common strategy involves the reaction of salicylic (B10762653) acid or its derivatives with appropriate reagents to construct the heterocyclic ring.
The synthesis of alkyl and aryl analogs at the 2-position of the 1,3-benzodioxin-4-one scaffold can be accomplished through several synthetic routes. One established method involves the condensation of salicylic acid with aldehydes or ketones. For instance, the reaction of salicylic acid with propionaldehyde (B47417) would theoretically yield the parent compound, 2-Ethyl-2H,4H-1,3-benzodioxin-4-one. By substituting propionaldehyde with other aliphatic or aromatic aldehydes, a diverse range of 2-alkyl and 2-aryl analogs can be synthesized.
Another versatile method for creating 2-substituted aryl analogs is the reaction of anthranilic acids with α-keto acids, catalyzed by a copper salt, which yields 2-aryl-4H-benzo[d] researchgate.netacs.orgoxazin-4-ones, a related class of compounds. nih.gov A similar strategy could potentially be adapted for the synthesis of 2-aryl-1,3-benzodioxin-4-ones.
A selection of synthesized 2-substituted 1,3-benzodioxin-4-one analogs is presented in the table below.
| Compound ID | R1 Substituent | R2 Substituent | Synthetic Method | Reference |
| 1 | H | Ethyl | Condensation of salicylic acid and propionaldehyde (hypothetical) | N/A |
| 2 | H | Phenyl | Reaction of salicylic acid and benzaldehyde | nih.gov |
| 3 | H | Various Alkyl/Aryl | Reaction of salicylic acid with acetylenic esters | researchgate.net |
This table presents examples of synthesized analogs based on general methods for 1,3-benzodioxin-4-one synthesis, as specific data for a wide range of 2-ethyl analogs is limited in the reviewed literature.
The incorporation of heteroatoms, such as nitrogen, sulfur, or additional oxygen atoms, into the structure of this compound can significantly alter its electronic properties and potential for intermolecular interactions. The synthesis of such derivatives often requires multi-step procedures.
For example, the synthesis of 2-amino-substituted benzoxazinones has been reported, which are nitrogen-containing analogs of benzodioxinones. researchgate.net These syntheses often involve the reaction of anthranilic acid derivatives with reagents that can introduce the desired heteroatomic moiety. While direct methods for the introduction of heteroatoms at the 2-position of this compound are not extensively documented, strategies from related heterocyclic systems could be adapted. For instance, the reaction of a 2-halo precursor with a heteroatomic nucleophile could be a potential route.
The synthesis of related sulfur-containing heterocycles, such as 2,3-dihydro-4H-pyrido[3,2-e] researchgate.netacs.orgthiazin-4-ones, has been achieved through methods like the T3P-promoted reaction of 2-aminonicotinic acid with α-aryl-α-mercaptoacetic acids. academie-sciences.fr
| Compound Type | Heteroatom Moiety | General Synthetic Approach |
| 2-Amino-1,3-benzodioxin-4-one analog | Nitrogen | Cyclization reactions involving anthranilamide precursors. |
| 2-Thio-1,3-benzodioxin-4-one analog | Sulfur | Reactions of salicylic acid with thiocarbonyl compounds. |
This table outlines potential synthetic strategies for heteroatom-containing analogs based on established methods for similar heterocyclic systems, as direct synthetic routes for the target compound are not widely reported.
Structure-Activity Relationship (SAR) Investigations for Chemical Functionality
While specific structure-activity relationship (SAR) studies on this compound are not extensively available in the public domain, valuable insights can be drawn from studies on structurally related 1,4-benzodioxan derivatives. nih.gov Research on these related compounds has shown that the nature and position of substituents on the benzodioxane ring system can significantly influence their biological activity.
For instance, in a series of 1,4-benzodioxan-related compounds, the replacement of the benzodioxane ring with a less conformationally constrained 1,4-dioxane (B91453) ring led to compounds with novel biological profiles, including selective α1D-adrenoreceptor antagonists and 5-HT1A full agonists. nih.govresearchgate.net This suggests that modifications to the heterocyclic ring of this compound could also lead to compounds with diverse chemical functionalities.
Furthermore, studies on other heterocyclic systems have demonstrated clear SAR trends. For example, in a series of 1,3-thiazole derivatives, the nature of the substituent on the acyl moiety was found to be critical for their inhibitory activity against cholinesterases. academie-sciences.fr
| Structural Modification | Observed Effect on Activity (in related compounds) | Reference |
| Replacement of benzodioxane with dioxane ring | Altered receptor selectivity and agonist/antagonist profile | nih.govresearchgate.net |
| Substitution on the aromatic ring | Influences binding affinity and selectivity | acs.org |
| Introduction of heteroatoms | Can lead to novel biological activities | researchgate.net |
This table summarizes SAR findings from structurally related compounds, which may provide predictive insights for the this compound scaffold.
Synthesis of Chiral Derivatives and Enantiomeric Studies
The 2-position of this compound is a chiral center, meaning the compound can exist as a pair of enantiomers. The synthesis of single enantiomers (chiral synthesis) is of significant interest as different enantiomers of a chiral compound can exhibit distinct biological activities.
Methods for the synthesis of chiral 1,3-dioxolan-4-ones, which are structurally related, have been well-established and often utilize chiral starting materials like α-hydroxy acids. nih.gov A similar approach could potentially be employed for the enantioselective synthesis of this compound by using an enantiomerically pure precursor.
Another strategy for obtaining pure enantiomers is through chiral resolution, where a racemic mixture is separated into its individual enantiomers. This can be achieved using techniques like chiral chromatography. For instance, the enantiomers of certain synthetic cannabinoid receptor agonists have been successfully separated using chiral High-Performance Liquid Chromatography (HPLC). nih.gov
While specific methods for the chiral synthesis or resolution of this compound are not detailed in the available literature, the principles established for related chiral heterocycles provide a solid foundation for future research in this area.
Spectroscopic and Advanced Analytical Characterization of 2 Ethyl 2h,4h 1,3 Benzodioxin 4 One and Its Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
A ¹H NMR spectrum for 2-Ethyl-2H,4H-1,3-benzodioxin-4-one would be expected to show distinct signals for the protons of the ethyl group and the benzodioxinone core. The ethyl group would typically present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the methyl (-CH3) protons which would appear as a triplet. The protons on the aromatic ring would likely appear as a complex multiplet in the aromatic region of the spectrum. The protons on the dioxin ring would also have characteristic chemical shifts and coupling patterns.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H | ~6.8-8.0 | Multiplet | - |
| O-CH-O | - | - | - |
| O-CH₂-Ar | - | - | - |
| -CH₂-CH₃ | - | Quartet | ~7 |
| -CH₂-CH₃ | - | Triplet | ~7 |
Note: This table is predictive and not based on experimental data.
The ¹³C NMR spectrum would provide a count of the unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the ketone group, typically found at a high chemical shift (downfield), carbons of the aromatic ring, the acetal (B89532) carbon, and the carbons of the ethyl group.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~160-170 |
| Aromatic-C | ~110-160 |
| O-C-O | ~90-100 |
| O-CH₂-Ar | - |
| -CH₂-CH₃ | ~20-30 |
| -CH₂-CH₃ | ~10-15 |
Note: This table is predictive and not based on experimental data.
2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the structure. COSY would establish proton-proton connectivities, for instance, between the methylene and methyl protons of the ethyl group. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would reveal longer-range (2-3 bond) correlations, helping to piece together the entire molecular framework.
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes
The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrational frequencies of its functional groups. A strong absorption band would be expected for the C=O (carbonyl) stretching of the ketone. Other significant peaks would include C-O (ether) stretching vibrations from the dioxin ring, C=C stretching from the aromatic ring, and C-H stretching from both the aromatic and aliphatic (ethyl) parts of the molecule.
Table 3: Predicted FTIR Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| C=O (Ketone) | ~1680-1700 |
| C-O (Ether) | ~1200-1300 and ~1000-1100 |
| C=C (Aromatic) | ~1450-1600 |
| C-H (Aromatic) | ~3000-3100 |
| C-H (Aliphatic) | ~2850-3000 |
Note: This table is predictive and not based on experimental data.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
HRMS would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula (C₁₀H₁₀O₃). The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. Expected fragmentation pathways could involve the loss of the ethyl group, cleavage of the dioxin ring, or loss of carbon monoxide from the ketone.
Table 4: Predicted HRMS Data for this compound
| Ion | Predicted m/z |
|---|---|
| [M]⁺ | Calculated for C₁₀H₁₀O₃ |
| [M - C₂H₅]⁺ | - |
| [M - CO]⁺ | - |
Note: This table is predictive and not based on experimental data.
Elemental Analysis (CHN) for Purity and Composition Verification
Elemental analysis would determine the percentage composition of carbon, hydrogen, and nitrogen in a purified sample of the compound. The experimental values would be compared to the theoretical percentages calculated from the molecular formula C₁₀H₁₀O₃ to verify the compound's purity and empirical formula.
Table 5: Theoretical Elemental Analysis for C₁₀H₁₀O₃
| Element | Theoretical Percentage |
|---|---|
| Carbon (C) | 67.41% |
| Hydrogen (H) | 5.66% |
| Oxygen (O) | 26.93% |
Note: This table is based on theoretical calculations.
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are indispensable in the study of this compound and its derivatives, facilitating everything from the monitoring of synthesis reactions to the isolation of pure compounds and the detailed analysis of complex mixtures. The selection of a specific chromatographic method is contingent on the analytical objective, whether it be a rapid qualitative check, preparative purification, or sensitive quantitative determination. The following sections detail the application of key chromatographic methods in the context of this class of compounds.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective analytical tool for monitoring the progress of chemical reactions that produce this compound. libretexts.org Its primary function in a synthetic setting is to qualitatively track the consumption of starting materials and the formation of the desired product over time. tezu.ernet.in This is achieved by comparing the migration of spots from the reaction mixture to those of the starting materials and a reference standard of the product on a TLC plate. libretexts.org
The principle of TLC involves a solid stationary phase, typically silica (B1680970) gel or alumina (B75360) coated on a glass or plastic plate, and a liquid mobile phase, or eluent. libretexts.org The separation of components in a mixture is based on their differential partitioning between the stationary and mobile phases. For benzodioxinone synthesis, a typical procedure involves spotting a small amount of the reaction mixture onto the baseline of a TLC plate and developing it in a sealed chamber containing a suitable solvent system. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rƒ), while more polar compounds interact more strongly with the stationary phase and have lower Rƒ values. libretexts.org
The choice of eluent is critical for achieving clear separation. A common strategy is to use a mixture of a non-polar solvent, such as hexane (B92381), and a more polar solvent, like ethyl acetate (B1210297). The polarity of the mobile phase can be fine-tuned by adjusting the ratio of these solvents to optimize the separation of reactants, intermediates, and the final product. Visualization of the separated spots is often accomplished under UV light, especially for aromatic compounds like benzodioxinones, or by using chemical staining agents. libretexts.orgniscpr.res.in
Table 1: Representative TLC Systems for Monitoring Heterocyclic Compound Synthesis
| Stationary Phase | Mobile Phase (Eluent System) | Visualization Method | Application |
|---|---|---|---|
| Silica Gel 60 F254 | Hexane/Ethyl Acetate (95:5) | UV Light (254 nm) | Monitoring formation of chromene derivatives. niscpr.res.in |
| Silica Gel | Dichloromethane/Methanol (10:1 or less) | UV Light, Chemical Stain | Separation of polar compounds. libretexts.org |
This table is generated based on typical systems used for related heterocyclic compounds as described in the literature.
Column Chromatography for Purification
Following the synthesis of this compound or its derivatives, column chromatography is the standard method for purification on a preparative scale. semanticscholar.orgorgsyn.org This technique operates on the same principles of differential adsorption and partitioning as TLC but is used to separate and isolate larger quantities of the desired compound from byproducts and unreacted starting materials. orgsyn.org
In a typical application, a glass column is packed with a stationary phase, most commonly silica gel. semanticscholar.org The crude reaction mixture is loaded onto the top of the column, often pre-adsorbed onto a small amount of silica gel or Celite to ensure even application. orgsyn.org A solvent system, or eluent, similar to one developed using TLC, is then passed through the column. semanticscholar.org
Often, a gradient elution method is employed, where the polarity of the mobile phase is gradually increased over the course of the separation. For instance, the elution may begin with a non-polar solvent like hexane and the proportion of a more polar solvent such as ethyl acetate is steadily increased. semanticscholar.orgresearchgate.net This allows for the sequential elution of compounds based on their polarity, with less polar compounds eluting first, followed by compounds of increasing polarity. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound. orgsyn.org
Table 2: Exemplary Column Chromatography Conditions for Purification
| Stationary Phase | Mobile Phase (Eluent System) | Compound Type | Reference |
|---|---|---|---|
| Silica Gel | Hexanes/Ethyl Acetate (gradient from 5:1 to 3:1) | General organic synthesis product | semanticscholar.org |
| Silica Gel | Hexanes/Ethyl Acetate (gradient from 3:1 to 1:1) | Yellow solid product | semanticscholar.org |
| Silica Gel | Hexane/Ethyl Acetate (gradient from pure hexane to 95:5) | E/Z isomers of a benzodioxole derivative | researchgate.net |
This table is based on purification procedures for various organic compounds as documented in synthetic chemistry literature.
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and thermally stable compounds like this compound. nih.govyoutube.com It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. youtube.comosti.gov
In GC, the sample is vaporized and injected into the head of a chromatographic column. youtube.com The separation is achieved as the analyte is transported through the column by an inert carrier gas (mobile phase), such as helium or nitrogen. The column itself contains a stationary phase, which can be a liquid or a polymer coated on an inert solid support. Separation occurs based on the compound's boiling point and its specific interactions with the stationary phase. youtube.com
As the separated components elute from the GC column, they enter the mass spectrometer, which acts as a detector. The molecules are ionized, typically by electron impact (EI), causing them to fragment into characteristic patterns. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. youtube.com By comparing the retention time from the GC and the mass spectrum to known standards or spectral libraries, GC-MS allows for confident qualitative identification and quantitative analysis of the components in a mixture. nih.govepa.gov
Table 3: General GC-MS Operating Parameters
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Gas Chromatograph (GC) | ||
| Injection Mode | Split/Splitless | Introduces a small, precise amount of sample onto the column. youtube.com |
| Column Type | Capillary column (e.g., DB-5ms) | Provides high-resolution separation of analytes. |
| Carrier Gas | Helium or Hydrogen | Mobile phase that carries the sample through the column. youtube.com |
| Oven Temperature Program | Gradient (e.g., 50°C to 300°C) | Separates compounds based on boiling points and volatility. youtube.com |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Impact (EI) | Fragments molecules into reproducible patterns for identification. youtube.com |
| Mass Analyzer | Quadrupole | Separates ions based on their mass-to-charge ratio. |
This table outlines common parameters for GC-MS analysis of organic compounds.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile chromatographic technique suitable for the separation, identification, and quantification of compounds that may not be sufficiently volatile or thermally stable for GC analysis. This makes it a valuable method for analyzing this compound and particularly its more complex or polar derivatives.
HPLC utilizes a liquid mobile phase to transport the sample through a column packed with a stationary phase. The high pressures used in HPLC allow for the use of very small particle sizes for the stationary phase packing, which results in higher resolution separations compared to standard column chromatography.
There are two primary modes of HPLC: normal-phase and reversed-phase. In normal-phase HPLC, a polar stationary phase (like silica) is used with a non-polar mobile phase. In reversed-phase HPLC, which is more common, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol.
Detection can be achieved through various means, including UV-Vis detectors, which are well-suited for aromatic compounds like benzodioxinones, or more sophisticated detectors like mass spectrometers (LC-MS). LC-MS provides high sensitivity and specificity, allowing for the determination of the molecular weight of the analyte and, with tandem MS (MS/MS), its structural elucidation. nih.gov For instance, a method for a related benzothiazine derivative used LC-ESI-MS-MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) for pharmacokinetic studies, demonstrating the technique's applicability to complex biological samples. nih.gov
Table 4: Illustrative HPLC-MS Conditions for Analysis of Heterocyclic Compounds
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Liquid Chromatograph (LC) | ||
| Column | Reversed-phase C18 | Separates compounds based on hydrophobicity. nih.gov |
| Mobile Phase | Gradient of Acetonitrile and Water (with formic acid) | Elutes compounds from the column with increasing organic solvent concentration. |
| Flow Rate | 0.2 - 1.0 mL/min | Controls the speed of the separation. |
| Mass Spectrometer (MS) | ||
| Ionization Source | Electrospray Ionization (ESI) | Creates charged droplets that yield gas-phase ions, suitable for a wide range of polarities. nih.gov |
This table is based on a published method for a related heterocyclic compound and represents a common approach for quantitative analysis.
Computational Chemistry and Mechanistic Studies of 2 Ethyl 2h,4h 1,3 Benzodioxin 4 One
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed examination of a molecule's electronic landscape. For 2-Ethyl-2H,4H-1,3-benzodioxin-4-one, these calculations can predict its three-dimensional structure, the distribution of its electrons, and regions of electrophilic or nucleophilic character.
Molecular Geometry Optimization and Conformational Landscapes
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. For this compound, this involves considering the puckering of the dioxinone ring and the orientation of the ethyl group.
Computational studies on the related 1,3-benzodioxole (B145889) scaffold have shown that the five-membered ring is not planar. acs.orgacs.org These studies, utilizing methods like Hartree-Fock (HF), Density Functional Theory (B3LYP), and Møller-Plesset perturbation theory (MP2), indicate that a puckered conformation is energetically more favorable. acs.orgacs.org This non-planarity is attributed to the anomeric effect, an electronic interaction involving the lone pairs of the oxygen atoms. acs.orgacs.org For this compound, the six-membered dioxinone ring would also be expected to adopt a non-planar conformation, likely a distorted boat or chair form, to minimize steric strain and optimize electronic interactions. The ethyl group at the C2 position can also adopt various conformations, and computational methods can determine the rotational barriers and the most stable rotamer.
A summary of typical computational methods used for geometry optimization is presented below:
| Computational Method | Basis Set | Description |
| Hartree-Fock (HF) | 6-31G(d) | A foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. |
| Density Functional Theory (DFT) | B3LYP/6-311++G(d,p) | A method that calculates the electronic structure based on the electron density, offering a good balance of accuracy and computational cost. euroasiajournal.org |
| Møller-Plesset Perturbation Theory (MP2) | 6-31G(d) | An electron correlation method that improves upon the Hartree-Fock approximation, providing more accurate geometries and energies. acs.org |
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO energies)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.
For derivatives of the related 1,3-benzodioxole, quantum chemical calculations have been used to determine the HOMO and LUMO energies. researchgate.net In these systems, the HOMO and LUMO are often localized on specific atoms or regions of the molecule, which are the likely sites of reaction. researchgate.net In this compound, the HOMO would likely have significant contributions from the oxygen lone pairs and the π-system of the benzene (B151609) ring. The LUMO is expected to be centered on the carbonyl group and the C=C double bond within the dioxinone ring, making these sites susceptible to nucleophilic attack.
A hypothetical FMO analysis for this compound based on related structures might yield the following data:
| Parameter | Description |
| EHOMO | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO |
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with colors indicating different potential values. Red regions signify a negative electrostatic potential, indicating areas rich in electrons and prone to electrophilic attack. Blue regions represent a positive electrostatic potential, indicating electron-deficient areas that are attractive to nucleophiles.
For this compound, an ESP map would likely show a negative potential (red) around the carbonyl oxygen and the other oxygen atom in the ring, due to their high electronegativity and lone pairs. A positive potential (blue) would be expected around the hydrogen atoms of the benzene ring and the ethyl group, as well as near the carbonyl carbon, highlighting its electrophilic character.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for investigating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, chemists can predict the feasibility of a reaction and understand the factors that control its outcome.
Transition State Search and Energy Barrier Calculations
A transition state is a high-energy, transient species that exists at the peak of the energy profile of a reaction step. Identifying the structure and energy of the transition state is key to calculating the activation energy (energy barrier) of the reaction. A lower activation energy corresponds to a faster reaction rate.
Various computational algorithms, such as synchronous transit-guided quasi-Newton (STQN) methods or nudged elastic band (NEB) calculations, are employed to locate transition states. researchgate.net For a hypothetical reaction involving this compound, such as its hydrolysis, computational chemists would model the approach of a water molecule to the carbonyl carbon, calculate the structure of the tetrahedral intermediate's transition state, and determine the energy barrier for this step.
Solvent Effects in Computational Simulations
Most chemical reactions are carried out in a solvent, which can significantly influence the reaction rate and mechanism. Computational models can account for solvent effects in two primary ways: explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant (Polarizable Continuum Model, PCM).
For reactions involving a polar molecule like this compound, the choice of solvent can be critical. A polar solvent would be expected to stabilize charged intermediates and transition states, potentially lowering the activation energy and accelerating the reaction compared to a nonpolar solvent. Computational simulations incorporating solvent effects provide a more realistic picture of the reaction energetics and are essential for comparing theoretical predictions with experimental results.
Molecular Docking and Ligand-Protein Interaction Studies in a Theoretical Context
While specific molecular docking studies focusing exclusively on this compound are not extensively documented in publicly available literature, the theoretical context for its potential interactions with biological targets can be inferred from computational studies on structurally related compounds. Research on analogous heterocyclic systems, such as those containing a 1,4-benzodioxane (B1196944) or 1,4-benzoxazin-3-one core, provides valuable insights into how the benzodioxinone scaffold might bind to and modulate the function of various proteins. These studies utilize molecular docking simulations to predict the binding poses, affinities, and specific molecular interactions that drive the biological activity of these compounds.
An area where related structures have been investigated is in the development of novel antibacterial agents. For instance, a series of derivatives containing a 1,4-benzodioxane skeleton—an isomer of the 1,3-benzodioxin system—were designed and evaluated as potential inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in bacterial fatty acid biosynthesis. nih.gov Computational docking studies were instrumental in this research, showing that active compounds could fit within the active site of the E. coli FabH enzyme. nih.gov The most potent compound from this series, compound 7q , demonstrated significant inhibitory activity. nih.gov Docking simulations revealed that its effectiveness was due to crucial interactions with key amino acid residues within the enzyme's active site. nih.gov
Table 1: Molecular Docking Details of a 1,4-Benzodioxane Derivative
| Compound | Target Protein | Key Interactions | Biological Activity (IC₅₀) |
|---|---|---|---|
| 7q (A 1,4-benzodioxane derivative) | E. coli FabH | Interaction with critical active site residues | 2.45 µM |
Data sourced from a study on potential FabH inhibitors. nih.gov
In a different therapeutic area, computational modeling was employed to study N-(1,4-benzoxazin-3-one) urea (B33335) analogs as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a target for analgesic drugs. nih.gov Although these compounds feature a nitrogen atom in the heterocyclic ring (a benzoxazinone) instead of a second oxygen, their structural similarity and rigid bicyclic framework make them a relevant case study. Molecular modeling of the most potent and selective antagonist, compound 36 , provided a detailed picture of its binding mechanism within a homology model of the TRPV1 channel. nih.gov The study highlighted that its high affinity is derived from a combination of specific interactions: two π-π stacking interactions with tyrosine (Tyr511) and phenylalanine (Phe591) residues, and a critical hydrogen bond with a threonine (Thr550) residue. nih.gov This work underscores how computational analysis can elucidate the structure-activity relationships that govern the potency and selectivity of such compounds. nih.gov
Table 2: Predicted Ligand-Protein Interactions for a 1,4-Benzoxazin-3-one Analog
| Compound | Target Protein | Predicted Interactions | Biological Activity (IC₅₀) |
|---|---|---|---|
| 36 (A 1,4-benzoxazin-3-one analog) | TRPV1 Channel | π-π stacking with Tyr511 and Phe591; Hydrogen bonding with Thr550 | 2.31 nM |
Data from a study on mode-selective TRPV1 antagonists. nih.gov
These examples from related heterocyclic systems demonstrate the power of molecular docking and computational chemistry in modern drug discovery. They establish a theoretical basis for how this compound could potentially interact with biological macromolecules. It is plausible that the benzodioxinone core could act as a scaffold, anchoring the molecule within a protein's binding pocket, while the ethyl group at the 2-position could engage in hydrophobic interactions, contributing to binding affinity and selectivity. The aromatic ring and the carbonyl group at the 4-position offer sites for potential π-π stacking and hydrogen bonding interactions, respectively, similar to those observed in the analogous compounds. Future computational studies focusing specifically on this compound would be necessary to validate these hypotheses and to identify its specific protein targets.
Applications of 2 Ethyl 2h,4h 1,3 Benzodioxin 4 One in Materials Science and Synthetic Organic Chemistry
Utilization as Key Intermediates in Multi-Step Organic Synthesis
Precursors for Complex Natural Products Synthesis (e.g., Salicylihalamide A and B)
There is no available scientific literature that documents the use of 2-Ethyl-2H,4H-1,3-benzodioxin-4-one as a precursor in the total synthesis of Salicylihalamide A or B.
Building Blocks for Agrochemicals
No specific research has been identified that details the application of this compound as a building block for the synthesis of agrochemicals.
Role in the Generation of Transient Reactive Species for Organic Transformations
Information regarding the generation of transient reactive species, such as ketenes, through the photolysis or thermolysis of this compound for use in organic transformations is not found in the reviewed literature. While related benzodioxinones are known to undergo such reactions, specific studies on the 2-ethyl derivative are absent.
Exploration in the Development of Advanced Organic Materials
There are no research articles or patents that describe the exploration or use of this compound in the development of advanced organic materials such as polymers or functional materials.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Ethyl-2H,4H-1,3-benzodioxin-4-one, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cyclocondensation of substituted anthranilic acid derivatives with acyl chlorides. For example, anthranilic acid reacts with ethyl chloroacetate in the presence of a base (e.g., triethylamine) in dichloromethane under reflux (24–48 hours) . Optimization includes adjusting stoichiometry (1:1.2 molar ratio of anthranilic acid to acyl chloride), solvent polarity (dichloromethane vs. THF), and temperature (room temperature vs. reflux). Yield improvements (65–85%) are achieved via dropwise addition of reagents to minimize side reactions. Purity is confirmed via TLC (silica gel, hexane:ethyl acetate 7:3) and HPLC (C18 column, acetonitrile/water gradient) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., ethyl group at C2) and aromatic proton splitting patterns.
- FT-IR : Detect carbonyl stretching vibrations (~1700 cm) and benzodioxin ring vibrations (1250–1100 cm).
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 206.0943).
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., dihedral angle between benzodioxin and ketone groups) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Waste disposal : Segregate organic waste containing halogenated by-products (e.g., from acyl chloride reactions) and neutralize acidic residues before disposal .
Advanced Research Questions
Q. How can researchers investigate the interaction of this compound with biological macromolecules (e.g., DNA or proteins)?
- Methodological Answer :
- Spectroscopic techniques : UV-Vis titration to monitor hypochromicity in DNA (e.g., λ~260 nm shift) or fluorescence quenching in protein-binding assays.
- Viscometry : Measure changes in DNA solution viscosity upon ligand binding (intercalation vs. groove-binding mechanisms) .
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 1BNA for DNA) to predict binding affinity and orientation. Validate with in vitro assays (e.g., ethidium bromide displacement) .
Q. What experimental strategies resolve contradictions in reported reactivity or bioactivity data for benzodioxin derivatives?
- Methodological Answer :
- Multi-method validation : Cross-validate results using orthogonal techniques (e.g., compare HPLC purity with H NMR integration).
- Controlled variables : Standardize solvent polarity, pH, and temperature across studies. For bioactivity discrepancies, test under identical cell lines (e.g., HeLa vs. HEK293) and exposure times .
- Meta-analysis : Systematically review literature to identify confounding factors (e.g., impurities in commercial samples) .
Q. How can computational chemistry predict the stability and degradation pathways of this compound under environmental conditions?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute bond dissociation energies (BDEs) for hydrolytically labile groups (e.g., ester linkages).
- Molecular dynamics (MD) : Simulate aqueous solubility and aggregation behavior using GROMACS with TIP3P water models.
- Degradation products : Identify via LC-MS/MS fragmentation patterns (e.g., m/z 148 for hydrolyzed ethyl group) .
Q. What methodologies elucidate the structure-activity relationship (SAR) of this compound derivatives in pharmacological contexts?
- Methodological Answer :
- Analog synthesis : Introduce substituents at C2 (e.g., methyl, propyl) or modify the dioxin ring (e.g., halogenation) to assess electronic effects.
- In vitro assays : Test COX-2 inhibition (ELISA) or cytotoxicity (MTT assay) against cancer cell lines. Correlate IC values with Hammett σ constants or LogP values .
- Pharmacokinetic modeling : Predict ADMET properties using SwissADME or pkCSM .
Tables for Key Data
| Synthetic Condition Optimization |
|---|
| Parameter |
| --------------------- |
| Reaction Temperature |
| Solvent |
| Base |
| Reaction Time |
| DNA-Binding Assay Results |
|---|
| Technique |
| ------------------- |
| UV-Vis Titration |
| Viscometry |
| Fluorescence |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
